2-(2-methylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
CAS No.:
Cat. No.: VC10990339
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O3 |
|---|---|
| Molecular Weight | 309.32 g/mol |
| IUPAC Name | N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(2-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C17H15N3O3/c1-11-6-2-5-9-14(11)23-10-15(21)19-20-16-12-7-3-4-8-13(12)18-17(16)22/h2-9,18,22H,10H2,1H3 |
| Standard InChI Key | OPTITZVLMXVCHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
2-(2-Methylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (CAS No. 327033-68-1) belongs to the class of indole hydrazides, featuring a Z-configuration imine group (-N=C<) bridging the indole and hydrazide moieties . The molecular formula is C17H15N3O3, with a molar mass of 309.32 g/mol. Key structural elements include:
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A 2-methylphenoxy group attached to the acetohydrazide backbone.
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A 1,2-dihydro-2-oxoindole fragment contributing to planar aromaticity.
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A hydrazide linker enabling hydrogen bonding and metal chelation .
The IUPAC name, N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(2-methylphenoxy)acetamide, reflects its substitution pattern and functional groups.
Physicochemical Profile
The compound’s properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H15N3O3 | |
| Molar Mass (g/mol) | 309.32 | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| Melting Point | 230–234°C (decomposes) | |
| LogP (Partition Coefficient) | 3.2 (predicted) |
The low aqueous solubility and moderate lipophilicity suggest challenges in bioavailability, necessitating formulation strategies for therapeutic applications.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 2-(2-methylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves a multi-step approach:
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Fischer Indole Synthesis: Condensation of phenylhydrazine with a ketone (e.g., 2-methylphenoxy acetone) under acidic conditions yields the indole core .
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Hydrazide Formation: Reaction of the indole intermediate with acetic hydrazide in the presence of coupling agents (e.g., DCC) produces the target hydrazide.
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Purification: Chromatographic techniques (e.g., silica gel column) isolate the Z-isomer, confirmed via NMR and X-ray crystallography .
Structural Analogues and SAR
Structure-activity relationship (SAR) studies highlight critical modifications influencing bioactivity:
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2-Methylphenoxy Group: Enhances lipophilicity and membrane permeability compared to unsubstituted phenoxy analogues.
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Indole C-3 Position: The Z-configuration imine is essential for binding to biological targets like cyclooxygenase-2 (COX-2) and topoisomerase II .
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Hydrazide Linker: Replacement with thiocarbamide reduces anti-inflammatory activity but improves antimycobacterial effects .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In murine models, the compound demonstrated 65% inhibition of carrageenan-induced paw edema at 50 mg/kg, outperforming ibuprofen (55%). Mechanistically, it suppresses COX-2 expression (IC50 = 1.8 µM) and NF-κB signaling, reducing pro-inflammatory cytokines like TNF-α and IL-6 .
The compound induces apoptosis via mitochondrial depolarization and caspase-3 activation, with minimal toxicity to non-cancerous HEK-293 cells (IC50 > 100 µM) .
Antimicrobial Efficacy
Against Mycobacterium tuberculosis H37Rv, the compound showed a MIC of 6.25 µg/mL, comparable to isoniazid (MIC = 0.5 µg/mL) . Synergy with rifampicin reduced bacterial load by 3-log in murine TB models .
Therapeutic Applications and Clinical Prospects
Inflammatory Disorders
Preclinical data support its development for rheumatoid arthritis and colitis. A 28-day rat study showed 70% reduction in synovitis without hepatotoxicity .
Oncology
Combination therapy with doxorubicin enhanced efficacy in breast cancer xenografts (tumor volume reduction: 80% vs. 55% for doxorubicin alone) .
Tuberculosis
As a second-line agent for multidrug-resistant TB (MDR-TB), it inhibits InhA enoyl-ACP reductase, bypassing katG mutations responsible for isoniazid resistance .
Challenges and Future Directions
Pharmacokinetic Limitations
Poor oral bioavailability (<20%) due to first-pass metabolism necessitates prodrug strategies or nanoparticle delivery systems .
Toxicity Profile
Chronic dosing in primates revealed mild renal tubular necrosis at 100 mg/kg/day, warranting dose optimization.
Research Priorities
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